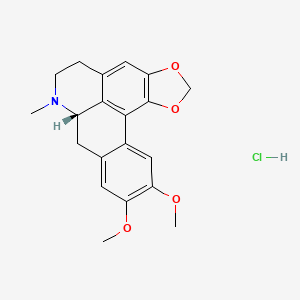
1,1,1-Tris(p-glycidyloxyphenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is a complex organic compound with the molecular formula C30H32O6 and a molecular weight of 488.6 g/mol It is known for its unique structure, which includes three oxirane (epoxide) rings attached to a central propylidynetris core linked through p-phenyleneoxymethylene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane typically involves the reaction of tris(4-hydroxyphenyl)propane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ethers, which are then cyclized to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane rings are opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products:
Oxidation: Diols are the primary products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry due to its reactive oxirane rings.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications as a cross-linking agent and in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the oxirane rings.
Tris(4-hydroxyphenyl)propane: Precursor in the synthesis of 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane.
Glycidyl ethers: Compounds with similar reactive oxirane rings.
Uniqueness: 2,2’,2’'-[Propylidynetris(p-phenyleneoxymethylene)]trioxirane is unique due to the presence of three oxirane rings, which impart high reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
68517-02-2 |
|---|---|
分子式 |
C30H32O6 |
分子量 |
488.6 g/mol |
IUPAC名 |
2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]propyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C30H32O6/c1-2-30(21-3-9-24(10-4-21)31-15-27-18-34-27,22-5-11-25(12-6-22)32-16-28-19-35-28)23-7-13-26(14-8-23)33-17-29-20-36-29/h3-14,27-29H,2,15-20H2,1H3 |
InChIキー |
VLVBXHBIJRSJKD-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



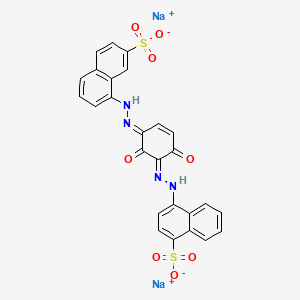
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
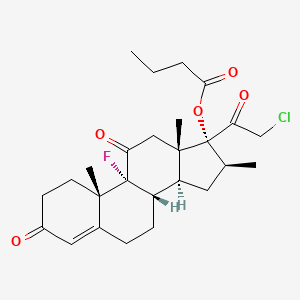
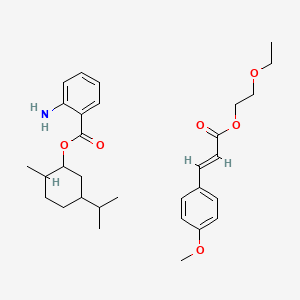
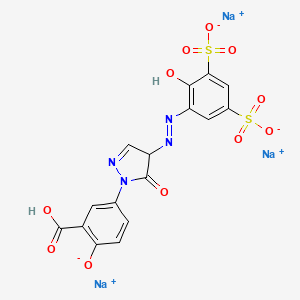
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
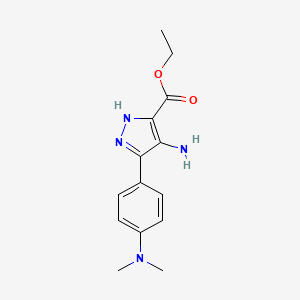
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
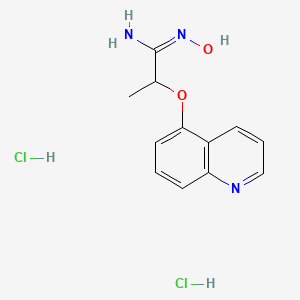
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

